N~1~,N~4~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-butenediamide
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Overview
Description
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide is a complex organic compound characterized by its unique structure, which includes cyano groups, a cyclohepta[b]thiophene ring, and a but-2-enediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of cyano groups: The cyano groups are introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Formation of the but-2-enediamide backbone: This involves the reaction of the cyano-substituted cyclohepta[b]thiophene with a suitable diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide involves its interaction with specific molecular targets. The cyano groups and the cyclohepta[b]thiophene ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-N,N’-bis(3-cyano-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide: Similar structure but lacks the tetrahydro modification.
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)but-2-enediamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
(E)-N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide |
InChI |
InChI=1S/C24H24N4O2S2/c25-13-17-15-7-3-1-5-9-19(15)31-23(17)27-21(29)11-12-22(30)28-24-18(14-26)16-8-4-2-6-10-20(16)32-24/h11-12H,1-10H2,(H,27,29)(H,28,30)/b12-11+ |
InChI Key |
WGGRGSXTWNQTLV-VAWYXSNFSA-N |
SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Origin of Product |
United States |
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